molecular formula C19H18N2O3 B2713364 (2Z)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide CAS No. 328539-29-3

(2Z)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide

Cat. No. B2713364
CAS RN: 328539-29-3
M. Wt: 322.364
InChI Key: RIDWPZUXPFCMJT-PTNGSMBKSA-N
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Description

The compound is a type of Schiff base . Schiff bases are compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are usually formed by the condensation of an aldehyde or ketone with a primary amine .


Synthesis Analysis

A similar compound, 2-methoxy-4-(((4-methoxyphenyl)imino)methyl)phenol, could be synthesized from vanillin and p-anisidine using a water solvent by the stirrer method . The synthesis of the Schiff base compound by the stirrer method lasts for 30 minutes .


Molecular Structure Analysis

The product compound is a greenish-gray solid . FTIR results showed that there was a typical uptake of the imine groups at 1590-1591 cm-1 . GC-MS results showed a single peak at the retention time of 44.171 minutes with a molecular ion at m/z 257 indicating the product compound’s relative molecular mass (Mr) . The 1HNMR characterization showed a singlet imine proton typical signal at a chemical shift of 8.42 ppm (1H, s) .


Chemical Reactions Analysis

The synthesis of the Schiff base compound involves the condensation of an aldehyde or ketone with a primary amine .


Physical And Chemical Properties Analysis

The product compound is a greenish-gray solid . The melting point ranges from 128-130 °C . It is slightly soluble in water and completely soluble in NaOH .

Scientific Research Applications

Corrosion Inhibition

A study by Abu-Rayyan et al. (2022) explored the use of acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The derivatives, including similar compounds to the one , showed effectiveness in reducing corrosion, indicating potential applications in protecting metals from corrosive environments. This study highlighted the mixed-type inhibitor characteristics of these compounds and their adherence to the Langmuir isotherm in adsorption behavior (Abu-Rayyan et al., 2022).

Optical Properties and Fluorescence

The work of Qing‐bao Song et al. (2015) synthesized 3-aryl-2-cyano acrylamide derivatives, including structures similar to the specified chemical, to study their optical properties. These compounds exhibited distinct fluorescence characteristics due to their unique stacking modes. This research provides insight into how modifications in molecular structure can influence the optical behavior of acrylamide derivatives, suggesting potential applications in materials science, particularly in the development of fluorescent materials (Qing‐bao Song et al., 2015).

Synthesis and Cytotoxicity in Pharmaceuticals

Research by Hassan et al. (2014) involved synthesizing and characterizing new acrylamide derivatives for evaluating their cytotoxicity against Ehrlich Ascites Carcinoma cells. The study illustrates the potential of acrylamide derivatives in medicinal chemistry, particularly in the development of new pharmaceutical compounds with specific biological activities (Hassan et al., 2014).

Herbicidal Activity

Wang et al. (2004) synthesized a series of acrylamide derivatives to assess their herbicidal activities. These compounds, including structures similar to (2Z)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methoxyphenyl)acrylamide, demonstrated significant herbicidal properties. This study underscores the potential use of such compounds in agricultural science as novel herbicides (Wang et al., 2004).

properties

IUPAC Name

(Z)-2-cyano-N-(2-methoxy-4-methylphenyl)-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-4-9-17(18(10-13)24-3)21-19(22)15(12-20)11-14-5-7-16(23-2)8-6-14/h4-11H,1-3H3,(H,21,22)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDWPZUXPFCMJT-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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